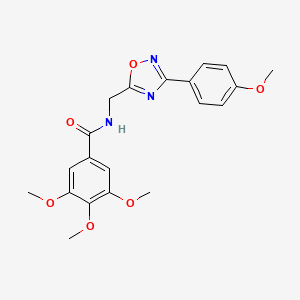
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide, also known as TBOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBOA is a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of glutamate in the brain. In
Mécanisme D'action
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide inhibits glutamate transporters by binding to the substrate binding site of the transporter protein. This prevents glutamate from being transported into the cell, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can have a number of effects on neuronal function, including modulation of synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to modulate synaptic plasticity and neuronal excitability, and has been implicated in the regulation of learning and memory. 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide has also been shown to have neuroprotective effects, and has been studied for its potential applications in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide is its potency as a glutamate transporter inhibitor. This makes it a valuable tool for studying the role of glutamate in various physiological processes. However, one limitation of 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide is its potential for off-target effects, which can complicate data interpretation. Additionally, 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide has a relatively short half-life, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are a number of future directions for research on 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide. One area of interest is the development of more selective glutamate transporter inhibitors, which could help to minimize off-target effects. Another area of interest is the study of 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide in animal models of neurological disorders, such as Alzheimer's disease and epilepsy. Finally, there is interest in exploring the potential therapeutic applications of 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide in the treatment of these and other neurological disorders.
Méthodes De Synthèse
The synthesis of 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide involves a number of steps, starting with the reaction of tert-butyl hydrazine with 4-methoxy-N-propylbenzenesulfonyl chloride to form 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylic acid tert-butyl ester. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-methoxy-N-propylbenzenesulfonamide to produce 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide.
Applications De Recherche Scientifique
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of glutamate in the brain. Glutamate is an important neurotransmitter that plays a key role in many physiological processes, including learning and memory, synaptic plasticity, and neuronal development. 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide has been shown to be effective in modulating glutamate levels in the brain, making it a valuable tool for studying the role of glutamate in various physiological processes.
Propriétés
IUPAC Name |
3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-6-9-17-24(20,21)11-7-8-13(22-5)12(10-11)14-18-15(23-19-14)16(2,3)4/h7-8,10,17H,6,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJDCQMNMAYWRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C2=NOC(=N2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692724.png)


![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7692733.png)

![N-[(2-methoxyphenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692742.png)